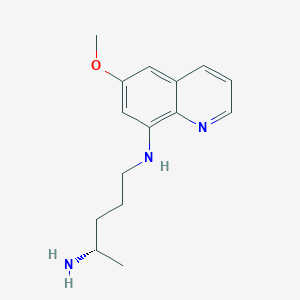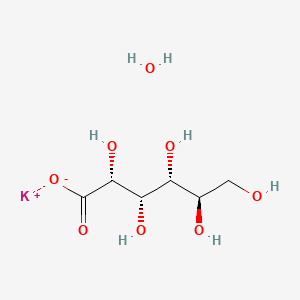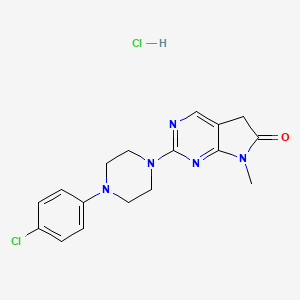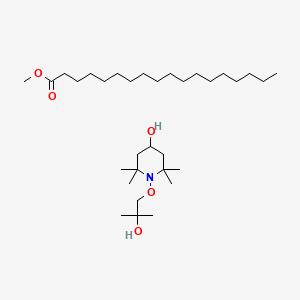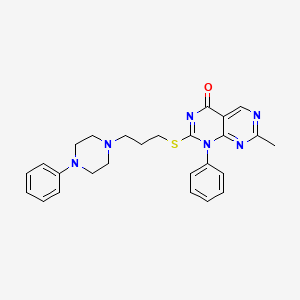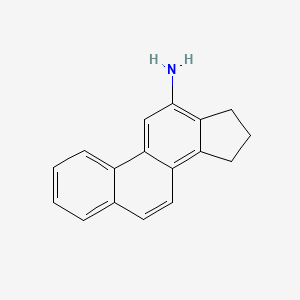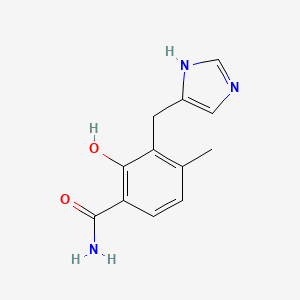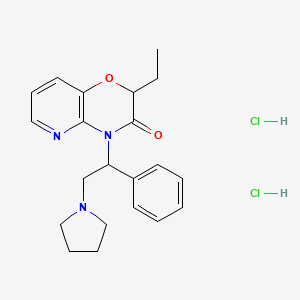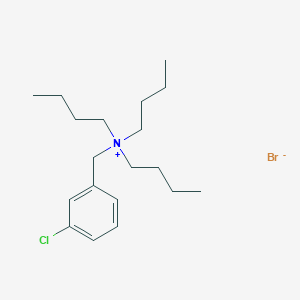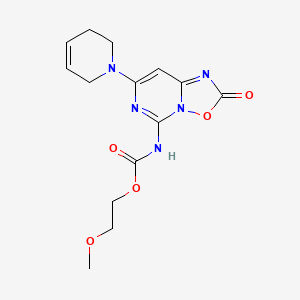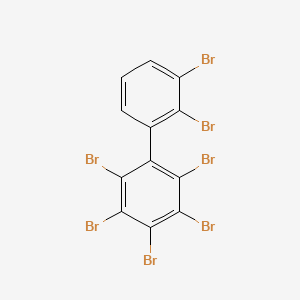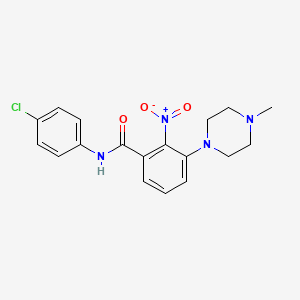
Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 4-chlorophenyl group, a 4-methyl-1-piperazinyl group, and a nitro group at specific positions. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The chlorophenyl group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Piperazine Substitution: The 4-methyl-1-piperazinyl group is incorporated through nucleophilic substitution reactions, often using piperazine derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various functional groups on the aromatic ring.
Hydrolysis: Formation of carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, N-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro-
- Benzamide, N-(4-fluorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro-
- Benzamide, N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2-nitro-
Uniqueness
Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
173589-74-7 |
|---|---|
Molekularformel |
C18H19ClN4O3 |
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C18H19ClN4O3/c1-21-9-11-22(12-10-21)16-4-2-3-15(17(16)23(25)26)18(24)20-14-7-5-13(19)6-8-14/h2-8H,9-12H2,1H3,(H,20,24) |
InChI-Schlüssel |
KQIIAPDWDVYNOP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


